molecular formula C5H12ClNO B13356404 (R)-1-(Azetidin-3-yl)ethanol hydrochloride

(R)-1-(Azetidin-3-yl)ethanol hydrochloride

Cat. No.: B13356404
M. Wt: 137.61 g/mol
InChI Key: FIBXYBAROLEMTE-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Azetidin-3-yl)ethanol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Azetidin-3-yl)ethanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain azetidines with various substituents.

Industrial Production Methods

Industrial production of ®-1-(Azetidin-3-yl)ethanol hydrochloride may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-1-(Azetidin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized azetidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Azetidin-3-yl)ethanol hydrochloride is unique due to its specific structural features and the presence of both an azetidine ring and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(1R)-1-(azetidin-3-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H/t4-;/m1./s1

InChI Key

FIBXYBAROLEMTE-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1CNC1)O.Cl

Canonical SMILES

CC(C1CNC1)O.Cl

Origin of Product

United States

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